molecular formula C3H7KO B1592590 Potassium propan-2-olate CAS No. 6831-82-9

Potassium propan-2-olate

Cat. No. B1592590
CAS RN: 6831-82-9
M. Wt: 98.19 g/mol
InChI Key: WQKGAJDYBZOFSR-UHFFFAOYSA-N
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Description

Potassium propan-2-olate, also known as potassium propionate, is a salt of propionic acid and potassium. It is a white crystalline powder with a slightly salty taste and a faint, acetic odor. Potassium propionate has a variety of uses in the food and pharmaceutical industries, as well as in laboratory experiments. It is used as a preservative, flavor enhancer, and pH regulator, and is known to be effective in the prevention of mold, bacteria, and yeast growth. Additionally, potassium propionate has been used in the treatment of acne and other skin conditions.

Scientific Research Applications

1. Reaction with Cyclic Carbonates

The reaction between potassium xanthates, including potassium propan-2-olate, and cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) has been studied under catalyst-free conditions. This reaction leads to the formation of various alkoxides and alkoxide-terminated sulfides, demonstrating the potential of potassium propan-2-olate in synthesizing diverse chemical compounds (Rumyantsev, Korablev, & Rumyantsev, 2020).

2. Potassium Sulfate Production

Research on the desalting out of potassium sulfate from potassium hydrosulfate solutions has been conducted using propan-2-ol. This process is significant for the production of multicomponent fertilizers, indicating the role of potassium propan-2-olate in agricultural applications (Mientka, Grzmil, & Tomaszewska, 2008).

3. Adsorption and Decomposition Studies

Studies on the adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts involve potassium propan-2-olate. This research provides insights into the interactions between propan-2-ol and various surfaces, relevant for catalysis and material science (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).

4. Polyoxometalate-like Structures

The synthesis and structural characterization of potassium triphenylsiloxides, including propan-2-ol complexes, have been reported. These compounds exhibit polyoxometalate-like structures, providing valuable information for chemical synthesis and materials science (Wytrych, Utko, Lis, & John, 2021).

properties

IUPAC Name

potassium;propan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.K/c1-3(2)4;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKGAJDYBZOFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218463
Record name Potassium propan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium propan-2-olate

CAS RN

6831-82-9
Record name Potassium propan-2-olate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium propan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium propan-2-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM PROPAN-2-OLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X2WDV62AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dimroth - 2011 - depositonce.tu-berlin.de
… 18 was applied as homogeneous catalyst for the conversion of acetophenone to (S)-1-phenylethanol in the 2-propanol (hydrogen donor and solvent)/potassium propan-2-olate (co-…
Number of citations: 4 depositonce.tu-berlin.de

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